molecular formula C12H17NO2 B6335029 N,N-Diethyl-3-methoxybenzamide CAS No. 62924-93-0

N,N-Diethyl-3-methoxybenzamide

Cat. No. B6335029
CAS RN: 62924-93-0
M. Wt: 207.27 g/mol
InChI Key: YYTOWTFIPGDNDQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-methoxybenzamide is a chemical compound with the CAS Number: 62924-93-0 . It is most commonly used as an ingredient in insect repellants . The structure of N,N-Diethyl-3-methoxybenzamide is similar to DEF, except with the presence of a 3-methylbenzyl group .


Synthesis Analysis

The synthesis of N,N-Diethyl-3-methoxybenzamide involves the use of copper-based metal-organic frameworks to promote oxidative couplings . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .


Molecular Structure Analysis

The molecular weight of N,N-Diethyl-3-methoxybenzamide is 207.27 . The InChI Code is 1S/C12H17NO2/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3/h6-9H,4-5H2,1-3H3 .


Chemical Reactions Analysis

Amides can be synthesized by coupling aldehydes or alcohols with amines or formamides . In a less-studied approach, carboxylic acids can be coupled with formamides . For the latter, several copper catalysts have been reported in the coupling of benzoic acids with N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF), both homogeneous and heterogeneous .


Physical And Chemical Properties Analysis

N,N-Diethyl-3-methoxybenzamide is generally synthesized in toxic formamide solvents . Greener solvents would lower production barriers and facilitate applications such as drug delivery .

Scientific Research Applications

Chemical Synthesis and Modification

  • Selective Mono-fluorination of Diols

    N,N-Diethyl-4-methoxybenzamide diethyl acetal was used for the selective mono-fluorination of diols, demonstrating its utility in organic synthesis (Suwada, Fukuhara, & Hara, 2007).

  • Antibacterial Agent Synthesis

    Studies have explored the synthesis and characterization of inhibitors of the bacterial cell division protein FtsZ, using derivatives of N,N-Diethyl-3-methoxybenzamide, showing its potential in developing new antibacterial agents (Haydon et al., 2010).

  • Catalyzed Chemical Reactions

    The compound has been used in various catalyzed chemical reactions, such as Rhodium(III)-catalyzed annulations (Xu, Zheng, Yang, & Li, 2018) and Rh(III)-catalyzed direct C-H cyanation (Zhang, Zhou, Shi, Wang, Xu, & Yi, 2015).

Medical Applications

  • Sigma Receptor Scintigraphy in Breast Cancer

    N,N-Diethyl-3-methoxybenzamide derivatives have been used in sigma receptor scintigraphy, a diagnostic method for visualizing primary breast tumors, demonstrating the compound's relevance in medical imaging and cancer diagnosis (Caveliers et al., 2002).

  • Antiemetic Drug Research

    The compound has been studied for its antiemetic and parasympathomimetic activity, expanding its potential use in pharmaceutical applications (Sawale, Kalyankar, George, & Deosarkar, 2016).

  • Melanoma Imaging and Therapy

    Radioiodinated N,N-Diethyl-3-methoxybenzamide derivatives have shown high melanoma uptake, indicating potential use in melanoma imaging and therapy (Edreira & Pozzi, 2006).

Other Applications

  • Molecular Structure Studies

    The compound's derivatives have been used in studies to understand molecular structures, like in the case of N-3-hydroxyphenyl-4-methoxybenzamide (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

  • Insect Repellent Research

    Studies have explored its use as an insect repellent, comparing its behavioral and toxicological effects on insects (Alzogaray, 2015).

Safety And Hazards

N,N-Diethyl-3-methoxybenzamide is classified as Acute toxicity, Oral (Category 4), H302; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Short-term (acute) aquatic hazard (Category 3), H402; Long-term (chronic) aquatic hazard (Category 3), H412 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects .

Future Directions

The development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .

properties

IUPAC Name

N,N-diethyl-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTOWTFIPGDNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349969
Record name N,N-diethyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-methoxybenzamide

CAS RN

62924-93-0
Record name N,N-diethyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of m-anisic acid (0.5 g; 3.29 mmol) and HATU (1.4 g; 3.68 mmol) in DMF (5 mL) was added N,N-diisopropylethylamine (2 mL; 11.48 mmol). The reaction was stirred at room temperature for 30 min. Diethylamine (0.377 mL; 3.62 mmol) was added to the reaction. The mixture was stirred at room temperature for 1.5 d, diluted with H2O (5 mL), and extracted with EtOAc (2×5 mL). The organic layer was dried over MgSO4 and concentrated to afford Compound 15a. The crude product was used in the next reaction without further purification. MS: m/z 208.2 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.377 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
L Balloch, AR Kennedy, RE Mulvey, T Rantanen… - …, 2011 - ACS Publications
As a further contribution to alkali-metal-mediated metalation, a method for converting C−H bonds directly to C−Zn bonds without the need for an additional salt metathesis step, reactions …
Number of citations: 37 pubs.acs.org
SO De Silva, JN Reed, RJ Billedeau, X Wang… - Tetrahedron, 1992 - Elsevier
Full experimental details for the directed ortho metalation approch to a variety of simple ortho-substituted N,N-diethyl benzamides (Table 1) and contiguously 1,2,3- and 1,2,3,4-…
Number of citations: 66 www.sciencedirect.com
MA Brimble, SH Chan - Australian journal of chemistry, 1998 - CSIRO Publishing
The synthesis of novel aryl spiroketals, which contain a similar substitution pattern to that present in the antifungal agents the papulacandins, is described. Thus, spiroketal (7) was …
Number of citations: 15 www.publish.csiro.au
RJ Mills, NJ Taylor, V Snieckus - The Journal of organic chemistry, 1989 - ACS Publications
New general methodology of value in aromatic chemistry based on silicon protectionof preferred ortho metalation sites in benzamides and o-methyl groups in o-toluamides (1, 2, …
Number of citations: 185 pubs.acs.org
C Mukherjee, S Kamila, A De - Tetrahedron, 2003 - Elsevier
A short, simple and inexpensive synthesis of several diversely substituted benzo[b]thiophenes and one naphthothiophene is described. The method involves introduction of …
Number of citations: 39 www.sciencedirect.com
K Lerdthusnee, N Khlaimanee… - Journal of Medical …, 2003 - academic.oup.com
We developed a rapid and economical in vitro procedure with which to evaluate the efficacy of candidate repellents against chiggers. The procedure requires only 5 min and a small …
Number of citations: 17 academic.oup.com
MA Bates, PG Sammes, GA Thomson - Journal of the Chemical …, 1988 - pubs.rsc.org
A short, stereoselective method for generation of the fused C-glycoside unit of the anticancer agent nogalamycin is described; in particular, synthesis of the D,E,F ring system. The …
Number of citations: 38 pubs.rsc.org
JK Laha, KV Patel, S Sharma - ACS omega, 2017 - ACS Publications
A palladium-catalyzed ortho-acylation of tertiary benzamides using arylglyoxylic acids has been described. Unlike the palladium insertion reported to occur in the distorted N–C(O) …
Number of citations: 20 pubs.acs.org
KE Doh, JH Kang, Z Ting, M Yim, HYP Choo - Archives of pharmacal …, 2016 - Springer
Osteoporosis is a disorder in which bone mass decreases and is responsible for many degenerative bone diseases. The excessive formation and activity of osteoclasts results in …
Number of citations: 3 link.springer.com
X Wen, TK Ng, Q Liu, Z Wu, G Zhang, M Zhang - Heliyon, 2023 - cell.com
Background Diabetic retinopathy (DR) is the microvascular ocular complication of diabetes mellitus (DM), which can lead to irreversible blindness and visual impairment if not properly …
Number of citations: 7 www.cell.com

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